Cas no 877964-18-6 (2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride)

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- <br>2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanes ulfonyl fluoride

- 2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride

- 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonylfluoride

- 877964-18-6

- 2-(8-CHLORO-1,3-DIMETHYL-2,6-DIOXOPURIN-7-YL)ETHANESULFONYL FLUORIDE

- Z166653152

- 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)ethane-1-sulfonyl fluoride

- AKOS001210251

- 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride

- ES-2111

- CS-0351824

- EN300-23953

-

- MDL: MFCD07850236

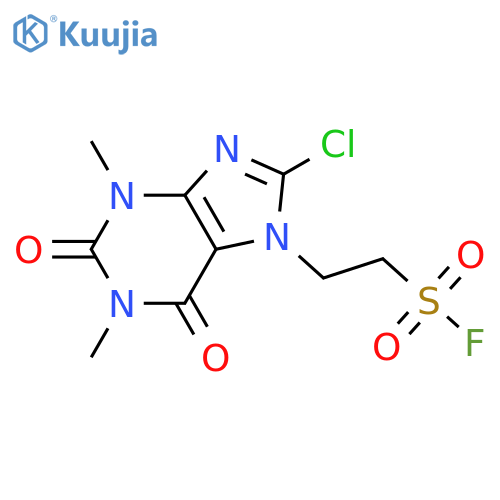

- インチ: InChI=1S/C9H10ClFN4O4S/c1-13-6-5(7(16)14(2)9(13)17)15(8(10)12-6)3-4-20(11,18)19/h3-4H2,1-2H3

- InChIKey: AAKRTYJRAGBIJZ-UHFFFAOYSA-N

- SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCS(=O)(=O)F

計算された属性

- 精确分子量: 324.0095318g/mol

- 同位素质量: 324.0095318g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 20

- 回転可能化学結合数: 3

- 複雑さ: 539

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.4

- トポロジー分子極性表面積: 101Ų

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23953-10.0g |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 10.0g |

$2577.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422494-10g |

2-(8-Chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 10g |

¥19950.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422494-1g |

2-(8-Chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 1g |

¥4651.00 | 2024-04-27 | |

| Enamine | EN300-23953-10g |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 90% | 10g |

$2577.0 | 2023-09-15 | |

| Enamine | EN300-23953-5g |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 90% | 5g |

$1737.0 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422494-2.5g |

2-(8-Chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 2.5g |

¥9093.00 | 2024-04-27 | |

| Enamine | EN300-23953-0.25g |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 0.25g |

$271.0 | 2024-06-19 | |

| Enamine | EN300-23953-2.5g |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 95% | 2.5g |

$1174.0 | 2024-06-19 | |

| 1PlusChem | 1P019Q0B-100mg |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 90% | 100mg |

$286.00 | 2024-04-20 | |

| 1PlusChem | 1P019Q0B-250mg |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride |

877964-18-6 | 90% | 250mg |

$386.00 | 2024-04-20 |

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride 関連文献

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluorideに関する追加情報

Introduction to 2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride (CAS No. 877964-18-6)

2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride, identified by its CAS number 877964-18-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the purine derivatives family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The unique structural features of this compound, including its 8-chloro substituent and the presence of a 1,3-dimethyl group within its purine core, contribute to its distinctive chemical properties and reactivity.

The molecular structure of 2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride incorporates a sulfonyl fluoride functional group at the ethane moiety. This sulfonyl fluoride group is particularly noteworthy as it serves as a versatile handle for further chemical modifications. In synthetic chemistry, sulfonyl fluorides are frequently employed as protecting groups or intermediates due to their stability and reactivity under controlled conditions. The combination of these features makes this compound a valuable tool in the development of novel pharmaceutical agents.

Recent advancements in medicinal chemistry have highlighted the importance of purine derivatives in drug discovery. Purines are fundamental components of nucleic acids and play crucial roles in various cellular processes. By modifying the purine scaffold, researchers can fine-tune the biological activity of these compounds. For instance, studies have demonstrated that substituents such as 8-chloro and 1,3-dimethyl can enhance binding affinity to specific biological targets. This has led to the exploration of such derivatives as potential inhibitors or activators of enzymes and receptors involved in diseases like cancer and inflammation.

The sulfonyl fluoride moiety in 2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride adds an additional layer of functionality that can be exploited in drug design. Sulfonyl fluorides are known for their ability to participate in nucleophilic substitution reactions under mild conditions. This property allows for the facile introduction of other functional groups or the displacement of existing ones through nucleophilic aromatic substitution (SNAr). Such reactions are pivotal in constructing complex molecular architectures required for high-affinity binders.

In the context of contemporary research, this compound has been investigated for its potential applications in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The structural motifs present in 2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride make it a promising candidate for such applications.

Moreover,the 8-chloro substituent on the purine ring is particularly interesting from a mechanistic standpoint. Chlorinated aromatic compounds often exhibit enhanced metabolic stability and better oral bioavailability compared to their non-chlorinated counterparts. This has made chlorinated purines valuable scaffolds in drug development. Additionally,the presence of multiple rings and heteroatoms in this compound contributes to its complex electronic environment,which can be fine-tuned through structural modifications to achieve desired pharmacokinetic properties.

Recent studies have also explored the use of sulfonyl fluorides as probes for understanding enzyme mechanisms. The reactivity of sulfonyl fluorides with nucleophiles provides insights into catalytic processes within enzymes,such as those involving nucleophilic attack on substrates or coenzymes. By incorporating such probes into drug-like molecules,researchers can gain valuable information about how enzymes function at an atomic level。This knowledge is crucial for designing inhibitors that not only bind tightly but also mimic natural substrates or transition states effectively。

The synthesis of 2-(8-chloro-l,3-dimethyl-l,3,6,7-tetrahydro-lH-purin-l7-yI)ethane-l-sulfonyl fluoride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methods。Key steps include the formation of the purine core through condensation reactions,followed by functionalization with chloro and dimethyl groups。The introduction of the sulfonyl fluoride group typically proceeds via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions。These synthetic strategies showcase the versatility of modern organic chemistry techniques and demonstrate how complex molecules can be constructed with precision。

In conclusion, 2-(8-chlorol 3-dimethyl 26-dioxol2367-tetrahydrolH-purin 17-yI)ethane-l-sulfonylf luoride (CAS No.l 87T964 18 66 is a structurally intricate compound with significant potential in pharmaceutical research。Its unique combination o features makes it a valuable intermediate for drug discovery efforts aimed at developing novel therapeutics targeting diseases such as cancer and inflammation。The continued exploration o its synthetic applications ,biological activities ,and mechanistic insights will undoubtedly contribute further advancements ,solidifying its importance in both academic and industrial settings。

877964-18-6 (2-(8-chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride) Related Products

- 124002-38-6((2s,3aS,6aS)-2-Benzyl 1-tert-Butyl Hexahydrocyclopentabpyrrole-1,2(2H)-dicarboxylate)

- 1202063-27-1(D-Alanine-D4)

- 2679934-06-4(benzyl N-(1R)-1-cyclobutylprop-2-yn-1-ylcarbamate)

- 1431372-40-5(tert-butyl (2S,3R)-2-(2-aminoacetamido)-3-(tert-butoxy)butanoate)

- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 1189449-70-4(Amodiaquine-d)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)

- 2680872-72-2(benzyl N-(4-cyanophenyl)-N-(2-methoxyethyl)carbamate)